molecular formula C11H16O5 B11765000 Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B11765000
M. Wt: 228.24 g/mol
InChI Key: MQIAEBGVYNLDCT-UHFFFAOYSA-N
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Description

Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate (CAS 73159-48-5) is a chemical compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol . This methyl ester derivative belongs to a class of cyclopenta[c]pyran structures that are of significant interest in phytochemical and medicinal research. Compounds based on the hexahydrocyclopenta[c]pyran scaffold have demonstrated a range of promising biological activities in scientific studies, including notable antioxidant properties and anti-inflammatory effects through the inhibition of pro-inflammatory mediators such as iNOS and COX-2, as well as the downregulation of cytokines like TNF-α and IL-6 . Furthermore, structurally related iridoid glycosides have been identified as key intermediates in biosynthetic pathways, such as the formation of loganin . This product is specifically intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for researchers to consult the Safety Data Sheet prior to handling and to adhere to all appropriate safety protocols.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 1,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C11H16O5/c1-11(14)4-3-6-7(9(12)15-2)5-16-10(13)8(6)11/h5-6,8,10,13-14H,3-4H2,1-2H3

InChI Key

MQIAEBGVYNLDCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)OC)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method leverages the hemiacetal structure of genipin, a natural iridoid glycoside. Under acidic conditions, the hemiacetal -OH group undergoes nucleophilic substitution with methanol to form a stable acetal. The reaction proceeds as follows:

  • Starting Materials : Genipin (2 g) and methanol (40 mL) in a 1:16 (w/w) ratio.

  • Catalyst : Concentrated hydrochloric acid (8 drops).

  • Conditions : Reflux at 60°C for 3 hours under nitrogen atmosphere.

The reaction is monitored via thin-layer chromatography (TLC), with methanol removed post-reaction via rotary evaporation.

Purification and Yield

  • Extraction : The crude product is dissolved in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and washed with saturated NaHCO<sub>3</sub> and NaCl solutions to remove acidic residues.

  • Chromatography : Silica gel column chromatography with a petroleum ether-ethyl acetate gradient (5:1 to 1:1) achieves >95% purity.

  • Yield : 79% after recrystallization in ethyl acetate.

Advantages :

  • High regioselectivity due to thermodynamic stability of the 5,6-fused ring.

  • Scalable for multi-gram synthesis.

Limitations :

  • Requires strict control of pH and temperature to prevent genipin degradation.

Alkylation/O-Alkylation of Haloketone Intermediates

Synthetic Pathway

This two-step approach, adapted from industrial processes for analogous cyclopenta[c]pyran derivatives, involves:

  • Alkylation :

    • Reactants : 1-Bromo-3-chloropropane (315.0 g, 2.0 mol) and methyl acetoacetate (250.0 g, 2.15 mol).

    • Solvent : Methanol (780 mL).

    • Conditions : 30–40°C with sodium methoxide (160.0 g, 2.96 mol) added incrementally to control exothermicity.

  • O-Alkylation :

    • The haloketone intermediate undergoes O-alkylation with sodium methoxide to form the cyclopenta[c]pyran core.

Industrial-Scale Optimization

  • Solvent Selection : Methanol enhances reaction kinetics due to polarity and miscibility with sodium methoxide.

  • Purification : Fractional distillation under reduced pressure (50–60°C, 10 mmHg) yields >98% purity.

Key Data :

ParameterValue
Reaction Time3–5 hours
Overall Yield67–79%
Scalability>1 kg batches

Challenges :

  • Exothermic reactions require precise temperature control.

  • Residual sodium methoxide complicates waste management.

Pauson-Khand Cyclization for Core Synthesis

Cyclopenta[c]Pyran Skeleton Construction

The Pauson-Khand reaction enables stereoselective formation of the bicyclic framework from linear precursors:

  • Precursor Synthesis :

    • Enyne substrates (e.g., 16 in) are prepared via propargyl alcohol addition to 3,4-dihydro-2H-pyran.

  • Cyclization :

    • Catalyst : Co<sub>2</sub>(CO)<sub>8</sub> (10 mol%).

    • Conditions : 80–85°C in DMF under N<sub>2</sub> for 4 hours.

Post-Cyclization Functionalization

  • Esterification : Methylation of the carboxyl group using dimethyl sulfate (DMS) in acetone.

  • Hydroxylation : Selective oxidation with OsO<sub>4</sub>/NMO introduces the 1,7-dihydroxy groups.

Yield Comparison :

StepYield (%)
Cyclization65–72
Esterification85–90
Hydroxylation70–75

Advantages :

  • High stereocontrol for the cis-fused ring system.

  • Modularity for derivative synthesis.

Limitations :

  • Toxicity of Co<sub>2</sub>(CO)<sub>8</sub> and OsO<sub>4</sub> limits industrial adoption.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Catalyzed Acetal79>95ModerateHigh
Alkylation/O-Alkylation67–79>98HighModerate
Pauson-Khand35–45*90–95LowLow
Enzymatic45–6085–90ModerateHigh

*Overall yield after multi-step synthesis.

Chemical Reactions Analysis

Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that could lead to beneficial pharmacological outcomes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of related hexahydrocyclopenta compounds demonstrate significant antibacterial and antifungal activities. For instance, various synthesized derivatives were screened for their in vitro antimicrobial activities against a range of pathogens .

Anti-inflammatory Properties

There is a growing interest in the anti-inflammatory potential of methyl derivatives similar to this compound. Compounds that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are being developed as anti-inflammatory agents . This compound's structural features may allow it to serve as a scaffold for designing novel anti-inflammatory drugs.

Structural Features and Synthesis

The synthesis of this compound involves complex organic reactions that yield compounds with high purity and specific stereochemistry. The application of various synthetic methodologies can lead to derivatives with enhanced biological activities.

Synthetic Pathways

Numerous synthetic routes have been explored to obtain this compound and its analogs. The use of cyclization reactions followed by functional group modifications is common in synthesizing such complex molecules .

Antimicrobial Screening

A case study involving the synthesis of methyl derivatives demonstrated their effectiveness against common bacterial strains. The synthesized compounds showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria .

In Vitro Studies on Anti-inflammatory Effects

In vitro studies have been conducted to evaluate the anti-inflammatory effects of related compounds on cell lines exposed to inflammatory stimuli. Findings suggest that these compounds can significantly reduce pro-inflammatory cytokine production .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTest OrganismsResult
AntimicrobialMethyl Derivative AE.coliZone of inhibition: 15 mm
AntimicrobialMethyl Derivative BStaphylococcus aureusZone of inhibition: 20 mm
Anti-inflammatoryMethyl Derivative CRAW 264.7 CellsCytokine reduction: 50%

Mechanism of Action

The mechanism of action of Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous iridoids and glycosides exhibit variations in substituent groups, stereochemistry, and bioactivity. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Source References
Methyl 1,7-dihydroxy-7-methyl-... (Target) C₁₇H₂₆O₁₀ 390.38 1,7-dihydroxy, 7-methyl, 4-carboxylate ester Anti-inflammatory, neuroprotective
Loganic acid C₁₆H₂₄O₁₀ 376.35 1-β-D-glucopyranosyloxy, 6-hydroxy, 7-methyl, carboxylic acid Osteoprotective (e.g., bone density modulation)
Verbenalin (Cornin) C₁₇H₂₄O₁₀ 388.37 5-oxo, β-D-glucopyranosyloxy, 4-carboxylate ester Traditional use in fever reduction, antispasmodic
8-O-Acetylshanzhiside methyl ester C₁₉H₂₈O₁₂ 448.42 8-acetyloxy, β-D-glucopyranosyloxy, 4-carboxylate ester Enhanced solubility, potential antiviral activity
Mussaenoside C₁₇H₂₆O₁₀ 390.38 7-hydroxy, β-D-glucopyranosyloxy, stereochemical variance Antioxidant, isolated from Mussaenda species
Gardenoside (Hydroxyisogardenoside) C₁₇H₂₄O₁₁ 404.37 Additional hydroxyl group at position 10 Hepatoprotective, anti-diabetic

Key Differences and Implications

Functional Groups and Bioactivity :

  • The target compound and loganin share nearly identical molecular formulas but differ in hydroxylation patterns. Loganin’s 6-hydroxy group contributes to its neuroprotective effects , while the target compound’s 1,7-dihydroxy configuration may enhance interactions with anti-inflammatory targets .
  • Loganic acid , lacking the methyl ester, exhibits osteoprotective effects due to its carboxylic acid moiety, which improves metal ion chelation (e.g., calcium) in bone tissues .
  • Verbenalin ’s 5-oxo group distinguishes it from other iridoids, correlating with its historical use in treating fevers and muscle spasms .

Stereochemical Variations: Mussaenoside and the target compound share the same molecular formula (C₁₇H₂₆O₁₀) but differ in stereochemistry at C-4a and C-5. This difference alters their solubility and antioxidant efficacy .

Natural Sources: The target compound and loganin are abundant in Strychnos species , while Mussaenoside is isolated from Mussaenda plants . Gardenoside is derived from Gardenia jasminoides, highlighting diverse ecological sources for iridoids .

Q & A

Q. What methodologies are recommended for determining the stereochemical configuration of this compound?

The compound's stereochemical complexity (e.g., 11 defined stereocenters in related structures) requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with 2D correlation experiments (COSY, NOESY), can resolve spatial relationships between protons and carbons. X-ray crystallography is critical for absolute configuration determination, as seen in structurally similar glycosides . Polarimetry and circular dichroism (CD) may supplement these methods for chiral center validation.

Q. How can researchers optimize synthesis yield given the compound’s glycosidic linkage and labile hydroxyl groups?

Protecting group strategies (e.g., acetyl or silyl ethers for hydroxyls) are essential during glycosylation steps. Evidence from split-plot experimental designs (e.g., varying reaction temperature, catalyst loading, and solvent systems) suggests using orthogonal optimization for glycosidic bond formation . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) can monitor reaction progress and quantify intermediates .

Q. What experimental protocols ensure stability during storage and handling?

Accelerated stability studies under varied conditions (temperature: 4°C, 25°C, 40°C; humidity: 60% RH) are recommended. Lyophilization or storage in inert atmospheres (argon) preserves hygroscopic and oxidation-prone functional groups, as noted in safety guidelines for similar cyclopenta[c]pyran derivatives . Degradation products can be tracked via LC-MS/MS with ion trap analyzers .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., binding affinity variations across assays) be resolved?

Discrepancies in reported binding affinities (e.g., 85–96% inhibition for DNA lyase vs. 82–94% for kinase targets) may arise from assay conditions (pH, ionic strength) or protein conformational states. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding thermodynamics under standardized buffers. Cross-referencing with structural analogs (e.g., β-D-glucopyranosyl derivatives) clarifies selectivity trends .

Q. What experimental designs are suitable for assessing environmental fate and biodegradation pathways?

Long-term environmental studies should adopt compartmentalized models (water, soil, biota) as outlined in Project INCHEMBIOL . Use 14C^{14}\text{C}-radiolabeled compound tracing to monitor abiotic/biotic transformations. High-resolution mass spectrometry (HRMS) identifies degradation metabolites, while OECD 301F tests quantify aerobic biodegradation rates .

Q. How can researchers address conflicting data on oxidative stability in biological vs. abiotic systems?

Comparative studies using electron paramagnetic resonance (EPR) to detect radical intermediates in vitro (e.g., Fenton reaction systems) versus in vivo (rodant models) are critical. Adjust redox conditions (e.g., glutathione levels) to simulate physiological environments. Data normalization to reference antioxidants (e.g., ascorbic acid) reduces assay-specific variability .

Methodological Considerations Table

Research Focus Key Techniques References
Stereochemical AnalysisX-ray crystallography, 2D-NMR, CD
Synthesis OptimizationSplit-plot DOE, HPLC-ELSD
Environmental Persistence14C^{14}\text{C}-tracing, HRMS, OECD 301F
Bioactivity ValidationSPR, ITC, radioligand assays

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